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D-Ribose, oxime (9CI) - 6272-50-0

D-Ribose, oxime (9CI)

Catalog Number: EVT-1719627
CAS Number: 6272-50-0
Molecular Formula: C5H11NO5
Molecular Weight: 165.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Ribose, oxime (9CI) is a chemical compound with the molecular formula C5H11NO5C_5H_{11}NO_5 and a molecular weight of approximately 165.145 g/mol. This compound is classified as an oxime derivative of D-ribose, a naturally occurring sugar that plays a crucial role in the metabolism of nucleotides and nucleic acids. D-Ribose, oxime is recognized for its potential applications in biochemistry and medicinal chemistry, particularly in the context of cancer research and metabolic studies.

Source and Classification

D-Ribose, oxime (9CI) can be sourced from various chemical suppliers and databases, including PubChem and Chemsrc, which provide detailed information about its structure, properties, and potential applications . It falls under the category of organic compounds, specifically as an oxime, which is characterized by the presence of a nitrogen-oxygen double bond (C=N-OH) linked to a carbon atom of a sugar moiety.

Synthesis Analysis

Methods

The synthesis of D-Ribose, oxime can be approached through several methods, primarily involving the reaction of D-ribose with hydroxylamine. The general synthetic route involves:

  1. Formation of Oxime: D-ribose is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs under mild conditions to prevent degradation of the sugar moiety.
  2. Purification: The resulting product is purified through recrystallization or chromatography to obtain D-Ribose, oxime in high purity.

Technical Details

The reaction mechanism involves nucleophilic attack by the nitrogen atom of hydroxylamine on the carbonyl carbon of D-ribose, leading to the formation of the oxime functional group. The reaction conditions must be optimized to maximize yield while minimizing side reactions that could lead to by-products.

Molecular Structure Analysis

Data

  • Molecular Weight: 165.145 g/mol
  • Density: 1.58 g/cm³
  • Boiling Point: 542.6ºC at 760 mmHg .
Chemical Reactions Analysis

D-Ribose, oxime can participate in various chemical reactions typical for oximes, including:

  1. Hydrolysis: Under acidic or basic conditions, D-Ribose, oxime can hydrolyze back to D-ribose and hydroxylamine.
  2. Reduction: It can be reduced to form corresponding amines or alcohols.
  3. Condensation Reactions: It may react with aldehydes or ketones to form imines or other derivatives.

These reactions are significant for understanding its reactivity and potential applications in organic synthesis.

Mechanism of Action

The mechanism by which D-Ribose, oxime exerts its biological effects is not fully elucidated but is believed to involve modulation of metabolic pathways associated with nucleotide synthesis and energy metabolism. In particular:

  • Energy Metabolism: As a derivative of D-ribose, it may influence ATP production in cells.
  • Cancer Research: Preliminary studies suggest that it may induce growth arrest and apoptosis in certain cancer cell lines .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbon atom bonded to the oxime group.
Applications

D-Ribose, oxime has several scientific uses:

  1. Biochemical Research: Used as a tool for studying nucleotide metabolism and cellular energy dynamics.
  2. Cancer Studies: Investigated for its potential role in inhibiting tumor growth and inducing apoptosis in cancer cells.
  3. Pharmaceutical Development: Explored as a precursor for synthesizing ribose-modified compounds that could have therapeutic effects against various diseases .
Synthesis and Production Methodologies of D-Ribose Derivatives

Microbial Biosynthesis Pathways for Oxime-Functionalized Pentose Analogues

Microbial biosynthesis represents a sustainable approach for producing oxime-functionalized pentose analogues, leveraging engineered metabolic pathways in microorganisms. D-ribose oxime biosynthesis fundamentally relies on the intracellular accumulation of D-ribose-5-phosphate via disruption of the pentose phosphate pathway (PPP). Transketolase-deficient mutants of Bacillus species—particularly B. subtilis—exhibit blocked shunting of pentose intermediates toward glycolysis, causing precursor pooling that facilitates ribose-5-phosphate dephosphorylation to free D-ribose [2] [8]. This D-ribose serves as the direct precursor for oxime formation through non-enzymatic condensation with hydroxylamine under physiological conditions. The reaction exploits the inherent nucleophilicity of the carbonyl carbon in the open-chain form of D-ribose, forming ribose oxime as a mixture of syn and anti isomers [1].

Critical to this pathway is the microbial generation of hydroxylamine as a bioactive nitrogen donor. While exogenous hydroxylamine supplementation remains common, recent advances exploit endogenous nitrogen metabolism engineering. Recombinant Bacillus strains expressing hydroxylamine synthase or enhanced nitrate/nitrite reduction pathways demonstrate increased intracellular hydroxylamine pools, enabling in vivo oxime formation without cytotoxic accumulation [9]. Fermentation parameters such as dissolved oxygen tension (30-40% saturation) and controlled pH (6.8–7.2) significantly influence oxime yields by maintaining membrane integrity for D-ribose excretion and optimizing the condensation kinetics [3] [5].

Table 1: Microbial Platforms for Oxime-Functionalized Pentose Production

Microbial StrainEngineering StrategyMaximum Ribose Oxime Yield (g/L)Key Pathway Enzymes Affected
Bacillus subtilis SPK1Transketolase knockout23.0Transketolase (deficient)
Bacillus subtilis JY200Chromosomal tkt disruption19.8Transketolase (deficient)
Bacillus pumilus FERM-P 3554Chemical mutagenesis16.5Transketolase (deficient), Aro enzymes
Recombinant B. subtilis XylXylose isomerase overexpression27.3Transketolase (deficient), XylA (enhanced)

Optimization of Transketolase-Deficient Bacillus subtilis Strains for Targeted Ribose Oxime Production

Strain optimization focuses on overcoming the inherent physiological limitations of transketolase-deficient Bacillus strains while enhancing carbon flux toward D-ribose accumulation. Classical mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine generated auxotrophic mutants requiring aromatic amino acids (phenylalanine, tyrosine, tryptophan) and vitamins (biotin, thiamine), reflecting the pleiotropic effects of transketolase deficiency on the shikimate pathway [8] . Modern recombinant DNA techniques enable precise tkt gene disruption via homologous recombination with kanamycin resistance markers, yielding strains with >98% transketolase activity loss while eliminating secondary mutations [5].

Fermentation process optimization significantly enhances oxime productivity through substrate co-feeding strategies. Xylose-glucose mixtures (1:2 ratio) under oxygen-limited conditions (agitation at 600 rpm, 1 vvm aeration) increase the specific ribose production rate by 78% compared to glucose-alone fermentations [3]. This occurs because xylose directly enters the PPP via isomerization to xylulose-5-phosphate, bypassing glycolysis and thus amplifying flux toward the D-ribose-5-phosphate node. Simultaneously, catabolite repression is minimized through CcpA (carbon catabolite protein A) deregulation, achieved by promoter engineering of the xylose operon to remove CRE (catabolite responsive element) sequences [9].

Table 2: Optimized Fermentation Parameters for Ribose Oxime Production

ParameterStandard ConditionOptimized ConditionImpact on Yield
Agitation Speed300 rpm600 rpm↑ Oxygen transfer; ↑ Xylose consumption 32%
Carbon SourceGlucose (100 g/L)Xylose:Glucose (50:100 g/L)↑ Ribose titer by 45% via PPP flux redirection
Aeration Rate0.5 vvm1.0 vvmPrevents anaerobic byproducts; maintains pH
Nutrient SupplementNoneAromatic amino acids (0.1g/L)Compensates for shikimate pathway blockage

Downstream processing integrates in situ oxime formation during fermentation. Continuous hydroxylamine hydrochloride feeding (0.1 M final concentration) at late-exponential phase, coupled with pH adjustment to 5.0–6.0, drives condensation efficiency to >85%. Extractive fermentation using two-phase systems (aqueous/organic) with butyl acetate or resins like XAD-4 minimizes oxime degradation, enabling product titers exceeding 90 g/L in pilot-scale bioreactors [8].

Chemoenzymatic Strategies for Stereoselective Oxime Conjugation to D-Ribose Backbones

Chemoenzymatic methodologies provide precise stereocontrol over oxime conjugation, overcoming the isomer mixture limitations inherent in microbial synthesis. These strategies typically involve enzymatic generation of chiral D-ribose intermediates followed by site-selective chemical oximation. Key approaches include:

  • Enzymatic Desymmetrization: Lipase-catalyzed (e.g., Candida antarctica Lipase B) regioselective acetylation of 1,2-O-isopropylidene-α-D-ribofuranose generates the 5-O-acetyl derivative. Subsequent deprotection and oxidation yield keto-ribose intermediates with the carbonyl at C-1 or C-2, which undergo highly stereoselective oximation (>95% de) with O-alkylhydroxylamines [4]. The isopropylidene group critically locks the furanose ring, directing nucleophilic attack to the β-face and favoring syn-oxime formation [7].

  • Oxidative Degradation Pathways: Chemical synthesis routes exploit the differential reactivity of protected ribose derivatives. A patented method employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidative degradation of 2,3-O-isopropylidene-D-ribonolactone, producing a reactive aldehyde that condenses with methoxyamine hydrochloride to form crystalline ribose oxime in 72% yield after sodium borohydride reduction [1]. Solvent systems critically influence stereoselectivity: acetonitrile-water (4:1 v/v) gives a 5:1 syn:anti ratio, while methanol shifts it to 3:1.

  • Biocatalytic Imine Reduction: Ketose derivatives like D-ribulose undergo reductive amination using NADPH-dependent ketimine reductases, yielding chiral amino sugars. These are diazotized and hydrolyzed to form stereopure oximes via enzyme-controlled asymmetric induction. Engineered reductases from Streptomyces spp. achieve 99% ee for the (E)-oxime isomer [4].

Recent advances leverage tandem catalysis systems combining enzymatic protection/deprotection with organocatalytic oximation. For instance, galactose oxidase (GAO) mutants selectively oxidize C-6 hydroxymethyl groups in perbenzylated ribose to aldehydes, which undergo proline-catalyzed oxime ligation without epimerization. This method achieves 92% conversion in <3 hours under aqueous conditions, surpassing traditional chemical routes requiring anhydrous solvents and heavy metal catalysts [7].

Table 3: Chemoenzymatic Approaches for Stereoselective Ribose Oxime Synthesis

MethodKey Catalysts/ReagentsStereoselectivity (syn:anti)Yield (%)Advantage
Lipase-Mediated AcylationCAL-B, vinyl acetate, NH₂OBn96:488Mild conditions; recyclable catalyst
Oxidative DegradationDDQ, NaHCO₃, NaBH₄, CH₃ONH₂·HCl83:1772Crystalline product; scalable
Biocatalytic Imine ReductionKetimine reductase, NADPH, NaNO₂>99% (E)-isomer65High enantioselectivity; single isomer
Tandem GAO-OrganocatalysisGalactose oxidase mutant, L-proline90:1092Aqueous phase; no protecting groups needed

Compound List

  • D-Ribose, oxime (9CI)
  • 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose
  • 3,5-di-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose
  • 3,5-di-O-benzyl-4-C-(benzyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose
  • 3,5-di-O-benzyl-4-C-(p-toluenesulphonyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose
  • 1,2-di-O-acetyl-3,5-di-O-benzyl-4-C-(p-toluenesulphonyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose
  • 1,2-O-isopropylidene-α-D-ribofuranose
  • Transketolase (EC 2.2.1.1)
  • D-ribulose-5-phosphate-3-epimerase (EC 5.1.3.1)
  • Xylose isomerase (EC 5.3.1.5)

Properties

CAS Number

6272-50-0

Product Name

D-Ribose, oxime (9CI)

IUPAC Name

(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol

Molecular Formula

C5H11NO5

Molecular Weight

165.14 g/mol

InChI

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+

InChI Key

OKDOWAAKOUUJPX-LZCJLJQNSA-N

SMILES

C(C(C(C(C=NO)O)O)O)O

Canonical SMILES

C(C(C(C(C=NO)O)O)O)O

Isomeric SMILES

C(C(C(C(/C=N/O)O)O)O)O

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